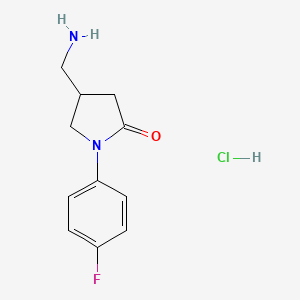
1,3-Difluoro-2-(phenylmethoxy)benzene
Descripción general
Descripción
“1,3-Difluoro-2-(phenylmethoxy)benzene” (DFPB) is a colorless liquid primarily used in the field of organic chemistry. It has a molecular weight of 220.22 and its IUPAC name is 2-(benzyloxy)-1,3-difluorobenzene .
Molecular Structure Analysis
The molecular structure of DFPB is represented by the InChI code1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a phenylmethoxy group attached to it. Physical and Chemical Properties Analysis
DFPB is a liquid at room temperature . It has a molecular weight of 220.22 and is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluorinated Polyethers 1,3-Difluoro-2-(phenylmethoxy)benzene, as a fluorinated monomer, has been utilized in the synthesis of highly fluorinated polyethers. These polyethers exhibit remarkable properties such as solubility, hydrophobicity, low dielectric constants (2.30–2.43 at 10 GHz), and moderate thermal stability (TGA 10 wt% loss ranging from 445 to 464 °C). The glass transition temperatures of these materials are between 89 and 110 °C, suggesting their potential use in various industrial and technological applications (Fitch et al., 2003).
Coordination Chemistry and Complex Formation The compound has also been instrumental in the field of coordination chemistry. Research demonstrates the synthesis of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. These complexes exhibit significant shifts in (19)F NMR resonances and (1)J(CF) coupling constants, indicating potential applications in materials science and molecular recognition processes (Plenio et al., 1997).
Electrochemical Applications this compound derivatives have been explored in electrochemical applications as well. Research indicates their potential in the synthesis of new electrolyte additives for lithium-ion batteries, suggesting a role in improving the performance and lifetime of these batteries (Kubota et al., 2012).
Photophysical Properties The compound has also been a key player in understanding the photophysical properties of materials. Studies on perfluorination effects on donor-acceptor-donor dye molecules provide insights into the photophysical characteristics, which are crucial for the development of new materials for optoelectronic applications (Krebs & Spanggaard, 2002).
Safety and Hazards
DFPB is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1,3-difluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMAFHTTMQWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)

![1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448266.png)

![3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1448270.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)


